molecular formula C21H17N5O3S2 B11287965 N-(2-methoxybenzyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

N-(2-methoxybenzyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

Cat. No.: B11287965
M. Wt: 451.5 g/mol
InChI Key: FWQCGPILYJASKS-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a complex organic compound that belongs to the class of thienotriazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine typically involves multi-step organic reactions. The starting materials often include 2-methoxybenzylamine, phenylsulfonyl chloride, and thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine derivatives. The reaction conditions may involve:

    Solvents: Common solvents such as dichloromethane, ethanol, or dimethylformamide.

    Catalysts: Acid or base catalysts like hydrochloric acid or sodium hydroxide.

    Temperature: Reactions may be carried out at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxybenzyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of the sulfonyl group to a thiol using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions at the benzyl or thieno ring positions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer or infectious diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may exert its effects through:

    Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cell surface receptors and modulating signal transduction pathways.

    DNA Intercalation: Inserting itself between DNA base pairs and disrupting replication or transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxybenzyl)-3-(phenylsulfonyl)thieno[2,3-d]pyrimidin-5-amine
  • N-(2-methoxybenzyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,4]triazolo[1,5-a]pyrimidin-5-amine

Uniqueness

N-(2-methoxybenzyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is unique due to its specific structural features, such as the presence of the thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core and the phenylsulfonyl group. These features may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C21H17N5O3S2

Molecular Weight

451.5 g/mol

IUPAC Name

10-(benzenesulfonyl)-N-[(2-methoxyphenyl)methyl]-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine

InChI

InChI=1S/C21H17N5O3S2/c1-29-17-10-6-5-7-14(17)13-22-19-18-16(11-12-30-18)26-20(23-19)21(24-25-26)31(27,28)15-8-3-2-4-9-15/h2-12H,13H2,1H3,(H,22,23)

InChI Key

FWQCGPILYJASKS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=CC=C5

Origin of Product

United States

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